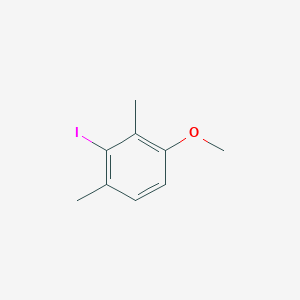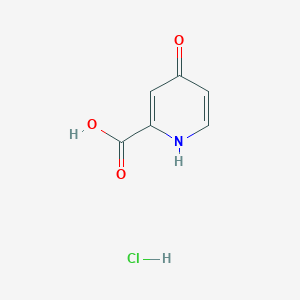
4-Hydroxypicolinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypicolinic acid hydrochloride is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypicolinic acid hydrochloride typically involves the hydroxylation of picolinic acid. One common method includes the reaction of picolinic acid with hydrogen peroxide in the presence of a catalyst. Another approach involves the use of potassium permanganate as an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-pyridone derivatives.
Reduction: Formation of 4-aminopyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypicolinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, facilitating studies on metal ion interactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-hydroxypicolinic acid hydrochloride involves its ability to chelate metal ions. This chelation process can influence various biochemical pathways, including enzyme activity and metal ion transport. The compound’s hydroxyl group plays a crucial role in forming stable complexes with metal ions, thereby modulating their biological effects .
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: Lacks the hydroxyl group at the 4-position, resulting in different chemical reactivity and biological activity.
3-Hydroxypicolinic Acid: Hydroxyl group at the 3-position, leading to distinct chelation properties and reactivity.
5-Hydroxypicolinic Acid: Hydroxyl group at the 5-position, exhibiting unique chemical and biological characteristics.
Uniqueness: 4-Hydroxypicolinic acid hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H6ClNO3 |
|---|---|
Molekulargewicht |
175.57 g/mol |
IUPAC-Name |
4-oxo-1H-pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H |
InChI-Schlüssel |
SUTCJYOSLDOAII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=CC1=O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


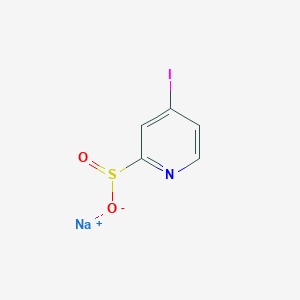
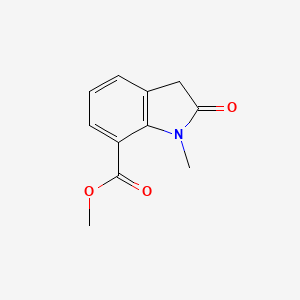
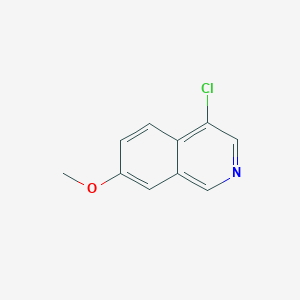
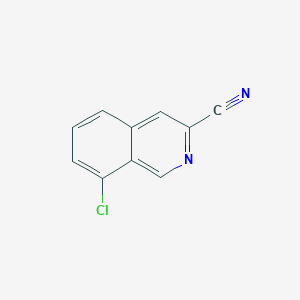
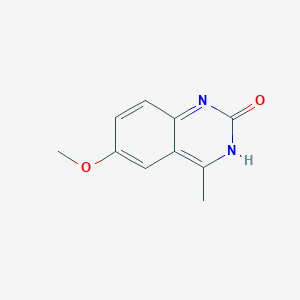
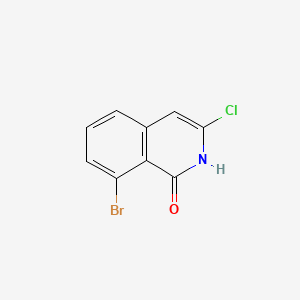
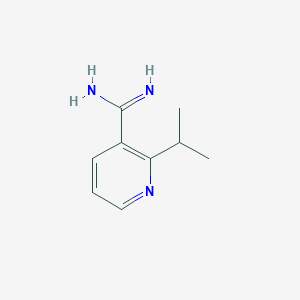
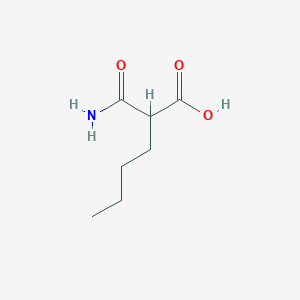
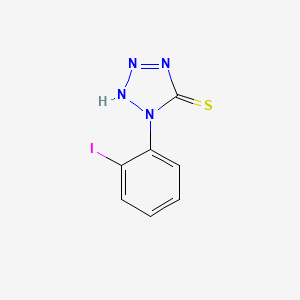
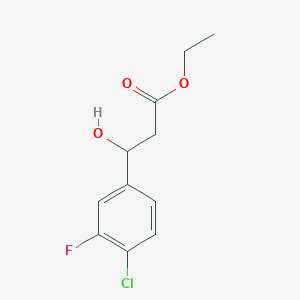
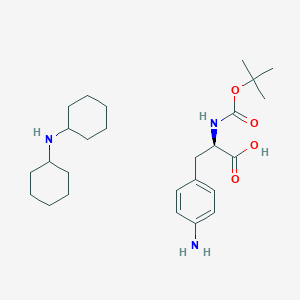
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)

